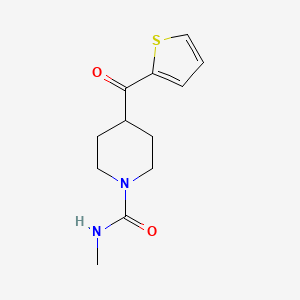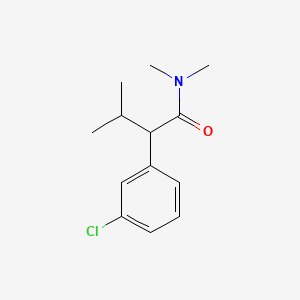
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide, also known as DT-011, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiolane-containing molecules and has been synthesized using various methods.
Mécanisme D'action
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa B (NF-κB). These enzymes and proteins play a crucial role in the pathogenesis of various diseases, and their inhibition by (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide has been shown to have a therapeutic effect.
Biochemical and Physiological Effects:
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its ability to inhibit the activity of COX-2 and LOX has been shown to reduce inflammation, while its ability to inhibit NF-κB has been shown to have anti-cancer and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide is its ability to selectively inhibit the activity of certain enzymes and proteins, which makes it a promising therapeutic agent. However, one of the limitations of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide. One potential direction is to investigate its therapeutic potential in other diseases such as diabetes and autoimmune disorders. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, the development of (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide analogs with improved selectivity and potency could also be explored.
In conclusion, (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide is a synthetic compound that has shown promising therapeutic potential in various fields. Its ability to selectively inhibit the activity of certain enzymes and proteins has been shown to have a significant impact on disease progression. Further research is needed to fully understand its therapeutic potential and optimize its pharmacokinetic properties.
Méthodes De Synthèse
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide can be synthesized using a multistep process involving the reaction of 4-methylacetophenone with propargyl bromide, followed by the reaction of the resulting compound with 3-mercaptopropionic acid. The final step involves the reaction of the resulting compound with acetic anhydride to obtain (E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide.
Applications De Recherche Scientifique
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. Its ability to inhibit the activity of certain enzymes and proteins has been shown to have a significant impact on disease progression.
Propriétés
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-3-12-19(17-11-13-23(21,22)14-17)18(20)6-4-5-16-9-7-15(2)8-10-16/h1,4-5,7-10,17H,6,11-14H2,2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDCALLGWJLTMP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCC(=O)N(CC#C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/CC(=O)N(CC#C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)-N-prop-2-ynylbut-3-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7630196.png)
![5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile](/img/structure/B7630204.png)
![2-[2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7630212.png)
![3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine](/img/structure/B7630219.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7630223.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)
![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)


![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)

